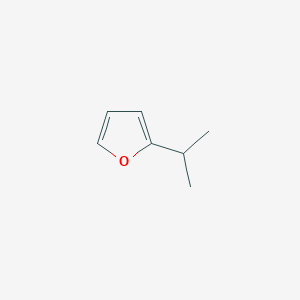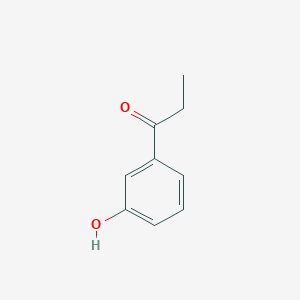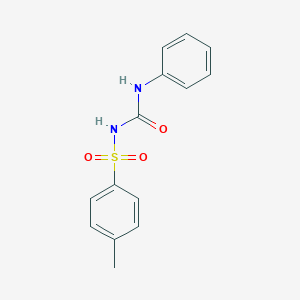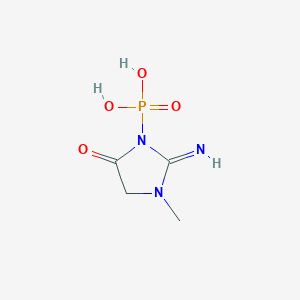
3-Phosphono-2-imino-1-methyl-4-oxoimidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phosphono-2-imino-1-methyl-4-oxoimidazolidine, commonly known as PMOI, is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. PMOI is a small molecule that belongs to the class of imidazolidinones and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of PMOI is not well understood. However, it has been proposed that PMOI inhibits the activity of enzymes such as DNA polymerase and RNA polymerase, which are essential for the replication of viruses and bacteria. PMOI has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
PMOI has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the immune response. PMOI has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMOI has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. PMOI is also stable under a range of conditions, making it suitable for use in various assays. However, PMOI has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on PMOI. One area of research is to further elucidate the mechanism of action of PMOI. Another area of research is to explore the potential therapeutic applications of PMOI, particularly in the treatment of viral and bacterial infections and cancer. Additionally, future research could focus on developing analogs of PMOI with improved potency and selectivity.
Métodos De Síntesis
The synthesis of PMOI involves the condensation of imidazolidine-2,4-dione with phosphorus oxychloride followed by the addition of methylamine. The resulting product is then subjected to hydrolysis to obtain PMOI. The yield of the synthesis process is approximately 50%, and the purity of the final product is around 98%.
Aplicaciones Científicas De Investigación
PMOI has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. PMOI has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. It has also been found to be effective against fungal strains such as Candida albicans and Aspergillus fumigatus.
PMOI has been studied for its antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and influenza virus. In addition, PMOI has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
Número CAS |
14307-18-7 |
|---|---|
Nombre del producto |
3-Phosphono-2-imino-1-methyl-4-oxoimidazolidine |
Fórmula molecular |
C4H8N3O4P |
Peso molecular |
193.1 g/mol |
Nombre IUPAC |
(2-imino-3-methyl-5-oxoimidazolidin-1-yl)phosphonic acid |
InChI |
InChI=1S/C4H8N3O4P/c1-6-2-3(8)7(4(6)5)12(9,10)11/h5H,2H2,1H3,(H2,9,10,11) |
Clave InChI |
WGFPKVYOZXLIPN-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C1=N)P(=O)(O)O |
SMILES canónico |
CN1CC(=O)N(C1=N)P(=O)(O)O |
Sinónimos |
3-phosphono-2-imino-1-methyl-4-oxoimidazolidine PIM-oxo-imidazolidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
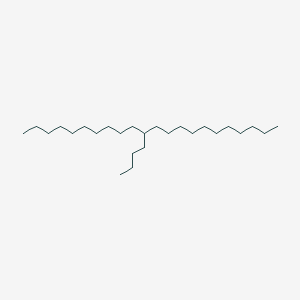
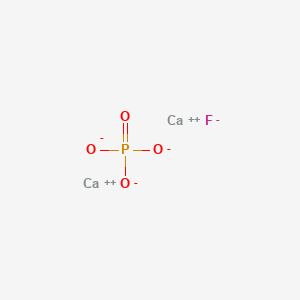
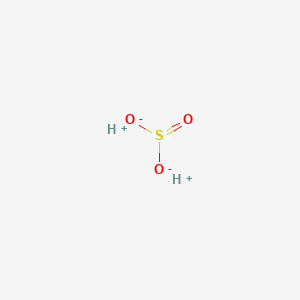

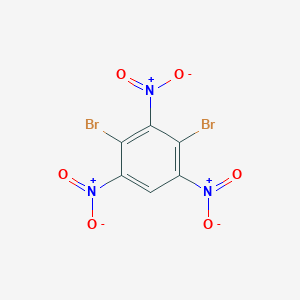
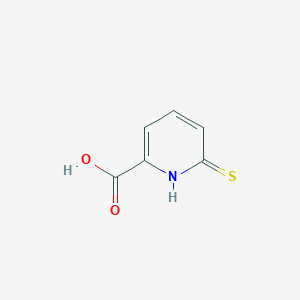
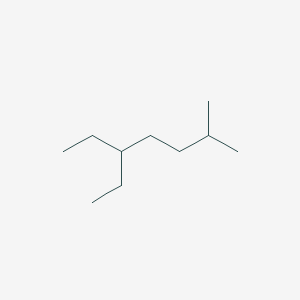
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
